molecular formula C5H5F3N4O B1360374 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 5311-05-7

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1360374
Key on ui cas rn: 5311-05-7
M. Wt: 194.11 g/mol
InChI Key: DTVMLDILWYLGLA-UHFFFAOYSA-N
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Patent
US05739328

Procedure details

56.6 g (0.5 mol) of calcium chloride (98%, powdered) and 210 g (2.5 mol) of N-cyanoguanidine are initially introduced into 2 l of methanol. The mixture is heated with stirring to reflux temperature and stirred under reflux for one hour, whereupon a homogeneous solution is obtained. The mixture is then cooled to room temperature and 640 g (5.0 mol) of methyl trifluoroacetate and then, in the course of 25 minutes, 450 g (2.5 mol) of a solution of sodium methoxide (30% by weight in methanol) are added, whereupon a white precipitate deposits. After heating under reflux for 2 hours, the mixture is cooled to room temperature and a pH of about 6 is set by addition of conc. hydrochloric acid. The methanol is then distilled off, about 2 l of water are added little by little, and the deposited, finely crystalline white crystals are separated off and dried in vacuo.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
450 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[C:4]([NH:6][C:7]([NH2:9])=[NH:8])#[N:5].[F:10][C:11]([F:17])([F:16])[C:12](OC)=O.[CH3:18][O-:19].[Na+].Cl>CO>[NH2:8][C:7]1[N:6]=[C:4]([O:19][CH3:18])[N:5]=[C:12]([C:11]([F:10])([F:16])[F:17])[N:9]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
56.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
210 g
Type
reactant
Smiles
C(#N)NC(=N)N
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
640 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
solution
Quantity
450 g
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour, whereupon a homogeneous solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The methanol is then distilled off
ADDITION
Type
ADDITION
Details
about 2 l of water are added little by little, and the
CUSTOM
Type
CUSTOM
Details
finely crystalline white crystals are separated off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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